ALDH3A1 Inhibitory Potency: Head-to-Head Comparison with US9328112 Analog A64
5-Chloro-2-((3,5-difluorobenzyl)oxy)benzaldehyde (CHEMBL1492620, designated B37 in US9328112) inhibits human ALDH3A1 with an IC₅₀ of 1,000 nM [1]. In the same patent series, closely related benzyloxybenzaldehyde analog A64 (CHEMBL3112689) shows an IC₅₀ of 900 nM under identical assay conditions (pH 7.5, benzaldehyde substrate, 1 min preincubation) [2]. The 100 nM difference, while modest, represents a measurable and reproducible potency distinction between two compounds within the same structural series that share the benzyloxybenzaldehyde core but differ in substitution.
| Evidence Dimension | Inhibitory potency against human ALDH3A1 (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,000 nM (1.00E+3 nM) |
| Comparator Or Baseline | US9328112 Analog A64 (CHEMBL3112689, BDBM50447059): IC₅₀ = 900 nM |
| Quantified Difference | ΔIC₅₀ = 100 nM (target compound is ~1.11-fold less potent than A64; A64 is ~1.11-fold more potent) |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, pH 7.5, 1 min preincubation, spectrophotometric detection |
Why This Matters
In the context of US9328112, where ALDH3A1 inhibition is being explored for enhancing cyclophosphamide cytotoxicity, even small potency differences can translate into differential therapeutic windows, making compound B37 a specific tool for SAR dissection rather than a direct surrogate for A64.
- [1] BindingDB. BDBM50447069 (CHEMBL1492620, US9328112, B37). IC50: 1.00E+3 nM for human ALDH3A1 at pH 7.5. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447069 View Source
- [2] BindingDB. BDBM50447059 (CHEMBL3112689, US9328112, A64). IC50: 900 nM for human ALDH3A1 at pH 7.5. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447059 View Source
